molecular formula C19H23N3O4 B5749543 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-ETHYL-5-METHYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B5749543
M. Wt: 357.4 g/mol
InChI Key: CREUBISINLWSOD-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a combination of benzodioxole, piperazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the piperazine ring. The final step involves the incorporation of the isoxazole group. Common reagents used in these reactions include various halogenated compounds, amines, and oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially yielding hydroxylated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine: In medicinal chemistry, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and the potential for novel therapeutic uses.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-15-18(13(2)26-20-15)19(23)22-8-6-21(7-9-22)11-14-4-5-16-17(10-14)25-12-24-16/h4-5,10H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREUBISINLWSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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